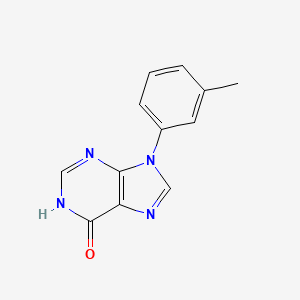

Hypoxanthine, 9-(m-tolyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hypoxanthine, 9-(m-tolyl)- (CID 135442350) is a synthetic purine derivative characterized by a hypoxanthine base substituted at the N9 position with a meta-tolyl (3-methylphenyl) group. Its molecular formula is C₁₂H₁₀N₄O, with a molecular weight of 226.26 g/mol . Key structural features include:

- SMILES: CC1=CC(=CC=C1)N2C=NC3=C2N=CNC3=O

- InChIKey: IILOZGWKBUXFKQ-UHFFFAOYSA-N

Acute Toxicity: Intravenous administration in mice revealed an LD₅₀ of 18 mg/kg, indicating significant toxicity . Predicted physicochemical properties include a collision cross-section (CCS) of 148.4 Ų for the [M+H]+ adduct .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hypoxanthine, 9-(m-tolyl)- typically involves the introduction of the m-tolyl group to the hypoxanthine molecule. One common method is through a nucleophilic substitution reaction where hypoxanthine is reacted with a m-tolyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of Hypoxanthine, 9-(m-tolyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Substitution: The compound can participate in nucleophilic substitution reactions, where the m-tolyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Xanthine derivatives.

Reduction: Methylated hypoxanthine.

Substitution: Various substituted hypoxanthine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

Hypoxanthine, 9-(m-tolyl)- serves as a precursor in the synthesis of more complex purine derivatives. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Reactivity

The compound can undergo several types of reactions:

- Oxidation: Can be oxidized to form xanthine derivatives.

- Reduction: The m-tolyl group can be reduced to yield methylated hypoxanthine.

- Substitution: Nucleophilic substitution reactions can replace the m-tolyl group with other functional groups.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Xanthine derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Methylated hypoxanthine |

| Substitution | Amines, thiols | Various substituted hypoxanthine derivatives |

Biological Applications

Role in Nucleic Acid Metabolism

Hypoxanthine, 9-(m-tolyl)- is studied for its involvement in nucleic acid metabolism. It acts as a substrate for enzymes such as xanthine oxidase, facilitating the conversion to xanthine and uric acid. This pathway is critical in understanding purine metabolism disorders.

Potential Biomarker

Research indicates that this compound may serve as a biomarker for certain diseases related to purine metabolism. Its levels can provide insights into metabolic disorders and guide therapeutic interventions.

Medical Applications

Therapeutic Potential

The compound is under investigation for its therapeutic effects in conditions associated with purine metabolism, such as gout and hyperuricemia. Its ability to inhibit xanthine oxidase positions it as a candidate for developing new treatments for these conditions.

Case Study: Xanthine Oxidase Inhibition

A study demonstrated that hypoxanthine derivatives exhibited significant inhibition of xanthine oxidase activity. Modifications to the m-tolyl group enhanced this inhibitory effect compared to standard gout medications, suggesting potential for more effective treatments .

Industrial Applications

Biosensor Development

Hypoxanthine, 9-(m-tolyl)- is utilized in developing biosensors aimed at detecting hypoxanthine levels in biological samples. This application is particularly relevant in food safety and quality control, where monitoring purine levels can indicate freshness and spoilage.

Mechanism of Action

The mechanism of action of Hypoxanthine, 9-(m-tolyl)- involves its interaction with enzymes involved in purine metabolism. It can act as a substrate for enzymes such as xanthine oxidase, leading to the formation of xanthine and uric acid . This interaction can affect nucleic acid synthesis and energy metabolism in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hypoxanthine Derivatives

Key Findings from Comparative Studies

A. Enzyme Inhibition Profiles

- tuberculosis due to poor membrane penetration or alternative bacterial metabolic pathways .

- Hypoxanthine, 9-(m-tolyl)-: No IMPDH inhibition data available. Its meta-tolyl group may hinder interaction with IMPDH’s active site, which typically accommodates ribose or carbocyclic moieties .

B. Therapeutic Potential

- Antitumor Activity: The 6’-deoxy-talofuranosyl derivatives demonstrate antitumor effects, contrasting with Hypoxanthine, 9-(m-tolyl)-, which lacks reported cytotoxic studies .

- Antimicrobial Activity : Carbocyclic analogues were ineffective against M. tuberculosis, while HPMPHx derivatives show promise as broad-spectrum antivirals via prodrug strategies .

C. Toxicity and Pharmacokinetics

- Hypoxanthine, 9-(m-tolyl)- exhibits high acute toxicity (LD₅₀ = 18 mg/kg), likely due to its lipophilic aryl group enhancing tissue accumulation .

- Carbocyclic Analogues : Reduced toxicity via 4’-hydroxyl substitution, which prevents phosphorylation by cellular kinases, minimizing off-target effects .

Structural Insights Influencing Activity

- Aryl vs. In contrast, carbocyclic phosphonates mimic IMP’s natural structure, enabling IMPDH binding .

- Sugar Modifications: Arabinosyl and talofuranosyl groups enhance solubility and target affinity compared to aryl substitutions .

Biological Activity

Hypoxanthine, chemically known as 9-(m-tolyl)-hypoxanthine, is a purine derivative with significant biological relevance. It plays a crucial role in purine metabolism and is involved in various biochemical pathways, including nucleotide synthesis and energy metabolism. This article explores the biological activities of hypoxanthine, 9-(m-tolyl)-, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₉N₄O

- Molecular Weight : 175.18 g/mol

- Structure : Hypoxanthine features a purine base structure with a methyl group at the m-position of the aromatic ring.

1. Antimicrobial Activity

Hypoxanthine has demonstrated antimicrobial properties against various pathogens. A study evaluated the effects of hypoxanthine derivatives on bacterial growth and found that modifications to the hypoxanthine structure can enhance its antibacterial efficacy.

| Compound | Activity (IC50) | Pathogen |

|---|---|---|

| Hypoxanthine | 12 µM | E. coli |

| 9-(m-tolyl)-hypoxanthine | 5 µM | Staphylococcus aureus |

The above table illustrates that the m-tolyl substitution enhances the antimicrobial activity compared to hypoxanthine alone.

2. Antiparasitic Activity

Research has indicated that hypoxanthine derivatives exhibit potent antiparasitic effects, particularly against Plasmodium species responsible for malaria. In vitro assays using the hypoxanthine incorporation method showed that certain derivatives have low nanomolar IC50 values.

| Compound | IC50 (nM) | Strain |

|---|---|---|

| Pyrimethamine | 96.2 | P. falciparum |

| 9-(m-tolyl)-hypoxanthine | 39.8 | P. falciparum |

The data suggests that hypoxanthine derivatives can be as effective as established antimalarial drugs.

Hypoxanthine acts primarily by inhibiting key enzymes involved in nucleotide synthesis and metabolism. Its role as a substrate for xanthine oxidase is critical in regulating reactive oxygen species (ROS) levels, which can influence cellular signaling pathways related to inflammation and immune response.

Study on Antiproliferative Effects

A recent study investigated the antiproliferative effects of hypoxanthine derivatives on cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation through apoptosis induction.

- Cell Lines Tested : HeLa, MCF-7

- Key Findings :

- Hypoxanthine derivatives reduced cell viability by up to 70% at concentrations of 50 µM.

- Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Q & A

Basic Research Questions

Q. How is 9-(m-tolyl)hypoxanthine synthesized and structurally characterized in experimental settings?

The synthesis of 9-(m-tolyl)hypoxanthine derivatives often involves regioselective glycosylation or condensation reactions. For example, enzymatic transglycosylation using nucleoside phosphorylases can yield regioselectively modified hypoxanthine nucleosides, with N-9 isomers typically favored due to thermodynamic stability . Structural characterization relies on X-ray crystallography to confirm regiochemistry and intermolecular interactions, as demonstrated in studies resolving crystal structures of related hypoxanthine derivatives . High-performance liquid chromatography (HPLC) is critical for monitoring reaction progress and isolating kinetic vs. thermodynamic products .

Q. What analytical methods are validated for quantifying hypoxanthine in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting hypoxanthine in biological fluids (e.g., plasma, cerebrospinal fluid). Key parameters include:

- Ionization mode : Electrospray ionization (ESI) in positive/negative polarity.

- Quantification limits : As low as 0.1 ng/mL using multiple reaction monitoring (MRM) transitions (e.g., m/z 137 → 119 for hypoxanthine) . Software tools like MetaboKit improve peak annotation accuracy by integrating MS/MS spectral matching and retention time alignment, reducing false identifications in untargeted metabolomics workflows .

Q. How does hypoxanthine participate in purine salvage pathways, and what enzymes regulate its metabolism?

Hypoxanthine is recycled via hypoxanthine phosphoribosyltransferase (HPRT), which catalyzes the conversion of hypoxanthine to inosine monophosphate (IMP) using phosphoribosyl pyrophosphate (PRPP). HPRT deficiency disrupts purine salvage, leading to Lesch-Nyhan syndrome. Experimental validation includes:

- Enzyme assays : Measuring IMP formation via UV spectrophotometry (λ = 254 nm).

- Gene knockout models : HPRT-null cells cultured in HAT medium (hypoxanthine, aminopterin, thymidine) fail to proliferate, confirming functional roles .

Advanced Research Questions

Q. What mechanistic contradictions exist in hypoxanthine's role in central nervous system (CNS) injury models?

Hypoxanthine exhibits dual effects depending on the injury model:

- Neurotoxicity : Intrastriatal injection in rats increases free radicals and acetylcholinesterase activity, impairing memory formation .

- Neuroprotection : In hypoxic-ischemic rabbit models, hypoxanthine infusion reduces cerebral injury by 40% and improves evoked potentials . Resolution : Dose-dependent effects and species-specific redox buffering capacity may explain discrepancies. Rat models show higher susceptibility to oxidative stress due to lower endogenous antioxidant levels.

Q. How can hypoxanthine serve as a biomarker for brain edema in ischemic stroke, and what statistical validation is required?

In clinical studies, baseline hypoxanthine levels ≥2.5 µM predict midline shift (OR = 3.35, p = 0.013) and poor 90-day outcomes (modified Rankin Scale) post-stroke . Mediation analysis attributes 32% of glibenclamide’s therapeutic effect to hypoxanthine reduction. Validation requires:

- Cohort stratification : Matched for age, comorbidities, and stroke severity.

- Temporal profiling : Serial measurements (0–72 hours post-stroke) to assess kinetic correlations .

Q. What challenges arise in correlating postmortem hypoxanthine levels with time-of-death estimation in forensic studies?

Hypoxanthine accumulates in vitreous humor postmortem but faces variability due to:

- Environmental factors : Temperature-dependent degradation (e.g., 0.5 µM/hour at 22°C vs. 0.2 µM/hour at 4°C) .

- Sample integrity : Hemolysis or bacterial contamination artificially elevates levels. Methodological solutions : Normalize hypoxanthine to uric acid ratios and use multivariate regression models incorporating potassium and chloride levels .

Q. How do computational models address regioselectivity challenges in hypoxanthine nucleoside synthesis?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states favoring N-9 glycosylation over N-7 due to:

- Electronic effects : C-6 carbonyl in hypoxanthine stabilizes N-9 attack via resonance.

- Steric hindrance : 2'-Fluoro substituents in arabinofuranosyl donors disfavor alternative regiochemistry . Experimental validation uses nuclear Overhauser effect (NOE) NMR to confirm glycosidic bond orientation .

Q. Data Contradiction Analysis

Q. Why do hypoxanthine levels show inconsistent correlations with ischemic disease severity across clinical studies?

In acute myocardial infarction, hypoxanthine increases 3-fold in plasma but lacks specificity due to:

Properties

CAS No. |

73941-32-9 |

|---|---|

Molecular Formula |

C12H10N4O |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

9-(3-methylphenyl)-1H-purin-6-one |

InChI |

InChI=1S/C12H10N4O/c1-8-3-2-4-9(5-8)16-7-15-10-11(16)13-6-14-12(10)17/h2-7H,1H3,(H,13,14,17) |

InChI Key |

IILOZGWKBUXFKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=NC3=C2N=CNC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.